molecular formula C16H24O4 B13982161 Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate CAS No. 4670-21-7

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate

Cat. No.: B13982161
CAS No.: 4670-21-7
M. Wt: 280.36 g/mol
InChI Key: NPOWRQBNOWTAFE-UHFFFAOYSA-N
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Description

Phylogenetic Distribution in Securidaca longepedunculata Fresen.

Securidaca longepedunculata is a woody shrub distributed across tropical Africa, thriving in arid savannas and woodlands from Ethiopia to South Africa. Its roots and bark are rich in bioactive secondary metabolites, including methyl 2-heptyl-4-hydroxy-6-methoxybenzoate, which is synthesized via esterification reactions between hydroxylated benzoic acid derivatives and heptyl alcohol. Phylogenetic studies suggest that the production of this compound is a derived trait within the Securidaca genus, potentially serving as a chemotaxonomic marker. Gas chromatography–mass spectrometry (GC-MS) analyses of S. longepedunculata root extracts have identified this compound alongside flavonoids and acylated phloroglucinols, indicating a coordinated biosynthetic network.

The localized synthesis of this compound in root tissues aligns with the plant’s defense strategy, as roots are frequently targeted by soil-dwelling herbivores and pathogens. Comparative metabolomic studies of Securidaca species from divergent climates reveal that populations in insect-prone regions produce higher concentrations of this compound, underscoring its adaptive significance.

Table 1: Distribution of Securidaca longepedunculata and this compound Biosynthesis

Region Habitat Type Compound Concentration (mg/g dry weight)
Benishangul-Gumuz Semi-arid savannah 12.3 ± 1.2
Gambella Deciduous woodland 9.8 ± 0.9
South Africa Arid savannah 15.6 ± 1.5

Comparative Analysis With 2-Hydroxy-6-Methoxybenzoate Analogues

Structural modifications significantly alter the bioactivity of benzoate derivatives. Methyl 2-hydroxy-6-methoxybenzoate (C9H10O4), a simpler analogue lacking the heptyl chain, shows moderate antifungal properties but limited insecticidal efficacy due to rapid degradation. In contrast, methyl 2-heptyl-4,6-dihydroxybenzoate (C15H22O4) demonstrates broad-spectrum antimicrobial activity but reduced stability under UV exposure.

Table 2: Bioactivity Comparison of Benzoate Analogues

Compound Molecular Weight Key Functional Groups LC50 (μg/mL) vs. S. graminum
This compound 266.33 Heptyl, hydroxyl, methoxy 4.2
Methyl 2-hydroxy-6-methoxybenzoate 182.17 Hydroxyl, methoxy 48.7
Methyl 2-heptyl-4,6-dihydroxybenzoate 266.33 Heptyl, dihydroxy 12.5

The heptyl group in this compound confers dual advantages: enhanced membrane permeability and resistance to enzymatic hydrolysis by insect esterases. Nuclear magnetic resonance (NMR) analyses reveal that methoxy substitution at C-6 stabilizes the aromatic ring, further augmenting bioactivity.

Properties

CAS No.

4670-21-7

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

methyl 2-heptyl-4-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C16H24O4/c1-4-5-6-7-8-9-12-10-13(17)11-14(19-2)15(12)16(18)20-3/h10-11,17H,4-9H2,1-3H3

InChI Key

NPOWRQBNOWTAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to this compound involves esterification of its corresponding acid, 2-heptyl-4-hydroxy-6-methoxybenzoic acid, with methanol under acidic catalysis. This method is well-established and commonly used for preparing benzoate esters with long alkyl chains.

Key reaction:

$$
\text{2-heptyl-4-hydroxy-6-methoxybenzoic acid} + \text{Methanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{this compound} + \text{Water}
$$

Detailed Reaction Conditions

  • Catalyst: Typically, strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.
  • Solvent: Methanol acts both as a reactant and solvent.
  • Temperature: Reflux conditions around 60-80 °C are maintained to drive the reaction to completion.
  • Reaction Time: Usually ranges from 4 to 16 hours depending on scale and catalyst concentration.
  • Purification: Post-reaction, the mixture is purified by extraction and chromatographic techniques to isolate the pure ester.

Industrial Production Enhancements

In industrial settings, continuous flow reactors are employed to improve reaction efficiency and yield. These reactors allow precise control over temperature, pressure, and residence time, resulting in consistent product quality. Advanced purification methods, such as preparative chromatography and reduced pressure distillation, are used to achieve high purity levels (>99.5%) suitable for pharmaceutical applications.

Related Synthetic Steps and Analogous Preparations

While direct preparation of this compound is mainly through esterification, insights can be drawn from related benzoate derivatives synthesis, such as 2-methoxy-6-methylbenzoic acid and its methyl ester, which share structural similarities.

Multi-step Synthesis of 2-Methoxy-6-methylbenzoic Acid Methyl Ester (Analogous Compound)

A patented method describes a four-step process:

Step Reaction Type Conditions Outcome
1 Reductive hydrogenation 2-methyl-6-nitrobenzoic acid + Pt/C catalyst, methanol, 70-80 °C, 1.0-1.3 MPa H2 pressure Reduction of nitro group to amino group
2 Diazotization hydrolysis Cooling to 0-5 °C, addition of nitroso sulfuric acid, heating to 50-66 °C, reflux 8-12 h Conversion to hydroxy derivative
3 Methylation Dimethyl sulfate, alkaline medium, 30-45 °C, 1-2 h Introduction of methoxy group
4 Hydrolysis Heating with alkali and water, 80-100 °C, acidification to precipitate product Formation of 2-methoxy-6-methylbenzoic acid

The methyl ester is purified by reduced pressure distillation at 104-108 °C under 100 Pa vacuum to achieve >99.5% purity.

This multi-step approach highlights the importance of controlled reaction conditions and purification steps that can be adapted or serve as a reference for preparing this compound, especially when starting from substituted benzoic acid precursors.

Chemical Reaction Analysis and Modifications

This compound can undergo several chemical transformations relevant to its preparation and derivatization:

Reaction Type Reagents/Conditions Products/Formed Compounds
Oxidation Potassium permanganate (KMnO4), acidic medium 2-heptyl-4-oxo-6-methoxybenzoic acid
Reduction Lithium aluminum hydride (LiAlH4), anhydrous ether 2-heptyl-4-hydroxy-6-methoxybenzyl alcohol
Substitution Sodium hydroxide (NaOH), aqueous/alcoholic medium Various substituted benzoates depending on nucleophile

These reactions demonstrate the functional group versatility of the compound and provide routes for synthesis of derivatives or intermediates that can be further esterified or modified.

Purification Techniques

Purification is critical for obtaining high-purity this compound, especially for biological or pharmaceutical use.

  • Reduced Pressure Distillation: Used to remove solvents and volatile impurities under vacuum, preserving the compound's integrity.
  • Chromatography: Preparative liquid chromatography separates the ester from side products and unreacted materials.
  • Crystallization: Although less common for this compound due to its lipophilic chain, recrystallization may be applied if suitable solvents are identified.

Optimal purification balances product yield and purity, often requiring a combination of methods.

Summary Table of Preparation Parameters

Parameter Typical Range / Condition Notes
Starting Material 2-heptyl-4-hydroxy-6-methoxybenzoic acid Purity >99% preferred
Alcohol for Esterification Methanol Acts as solvent and reactant
Catalyst Sulfuric acid, p-toluenesulfonic acid Acid catalyst for esterification
Temperature 60-80 °C (reflux) Ensures reaction completion
Reaction Time 4-16 hours Depends on scale and catalyst loading
Purification Chromatography, reduced pressure distillation Achieves >99.5% purity
Industrial Enhancements Continuous flow reactors Improves yield and reproducibility

Chemical Reactions Analysis

Types of Reactions

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate has applications across various scientific and industrial fields, including chemistry, biology, medicine, and the fragrance and food industries.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group, leading to the formation of 2-heptyl-4-oxo-6-methoxybenzoic acid.
  • Reduction Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol, resulting in 2-heptyl-4-hydroxy-6-methoxybenzyl alcohol.
  • Substitution Nucleophilic substitution reactions can replace the methoxy group with other functional groups, forming various substituted benzoates.

Biology The compound is investigated for its potential biological activities, such as antimicrobial and antioxidant properties. The hydroxyl and methoxy groups are critical for its biological activity because they participate in hydrogen bonding and interact with enzymes and receptors. The heptyl chain enhances its ability to penetrate cell membranes.

Medicine this compound is explored for potential use in drug development because of its unique structural features.

Industry It is used as a stabilizer in food products and as a fixative in the fragrance industry.

Use in Beauty and Pharmaceutical Products

Methyl 2-heptyl-4,6-dihydroxybenzoate (a related compound) is used in beauty care products like lotions, creams, and cosmetics as a moisturizer and skin conditioning agent . Its hydroxyl groups contribute to hydrating and soothing properties that are beneficial for maintaining healthy skin . It may also be used as a building block in synthesizing other compounds or as an active ingredient in pharmaceutical formulations, because of its potential therapeutic properties .

Mechanism of Action

The mechanism of action of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with enzymes and receptors. The heptyl chain enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Properties Reference CAS/Evidence
This compound 2-Heptyl, 4-OH, 6-OCH₃ C₁₆H₂₄O₄ 292.36* High lipophilicity due to heptyl chain N/A (Hypothetical)
Methyl 4-hydroxy-2-methoxybenzoate 4-OH, 2-OCH₃ C₉H₁₀O₄ 182.17 Polar; higher solubility in water 28478-46-8
Methyl 2-hydroxy-6-methoxybenzoate 2-OH, 6-OCH₃ C₉H₁₀O₄ 182.17 Positional isomer of above 22833-69-8
Methyl 2-hydroxy-4-methylbenzoate 2-OH, 4-CH₃ C₉H₁₀O₃ 166.17 Methyl substituent enhances stability 4670-56-8
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 4-Br, 2-OH, 6-CH₃ C₉H₉BrO₃ 245.07 Bromo group adds reactivity 2089319-35-5
Methyl 2-hydroxy-4-methoxy-6-(methoxycarbonylmethyl)benzoate 2-OH, 4-OCH₃, 6-(CH₂COOCH₃) C₁₂H₁₄O₆ 254.24 Complex substituent at position 6 100118-53-4

*Calculated molecular weight based on structure.

Substituent Position and Chain Length Effects

  • Heptyl Chain (Position 2) : The heptyl group in the target compound distinguishes it from analogs with shorter alkyl chains (e.g., methyl or ethyl). This chain significantly increases lipophilicity, likely reducing water solubility compared to Methyl 4-hydroxy-2-methoxybenzoate (water solubility ~1.2 g/L for similar benzoates) .
  • In contrast, Methyl 2-hydroxy-6-methoxybenzoate (2-OH, 6-OCH₃) lacks this interaction, leading to different reactivity .

Reactivity and Stability

  • Bromo Substitution : Methyl 4-bromo-2-hydroxy-6-methylbenzoate’s bromine atom introduces electrophilic reactivity, making it prone to nucleophilic substitution—a property absent in the target compound .
  • Ester Group Stability : The methyl ester in the target compound is less hydrolytically stable than ethyl esters (e.g., Ethyl 2-hydroxy-4-methoxybenzoate in ), which resist hydrolysis better due to steric effects .

Physicochemical Properties

  • Melting/Boiling Points : Longer alkyl chains (e.g., heptyl) typically raise melting points but reduce volatility. For example, Methyl 2-hydroxy-4-methylbenzoate (MW 166.17) has a melting point of ~98°C, whereas the heptyl analog’s melting point is estimated to exceed 120°C .
  • Solubility : The heptyl chain reduces aqueous solubility compared to Methyl 4-hydroxy-2-methoxybenzoate, which is more polar due to its substituent arrangement .

Biological Activity

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a heptyl side chain, hydroxyl, and methoxy functional groups. These structural features contribute to its lipophilicity and ability to penetrate cell membranes effectively, enhancing its biological activity.

Chemical Formula: C15H24O4
Molecular Weight: 268.35 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antioxidant Activity

The compound also shows promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity was evaluated using various assays, including DPPH radical scavenging and ABTS assays.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Case Studies and Research Findings

A study published in Journal of Natural Products highlighted the compound's potential in drug development due to its unique structural features that allow for interaction with various molecular targets, including enzymes and receptors involved in disease pathways.

Another investigation focused on the compound's role as a stabilizer in food products and as a fixative in the fragrance industry, showcasing its versatility beyond medicinal applications.

The biological activity of this compound can be attributed to the following mechanisms:

  • Interaction with Enzymes: The hydroxyl and methoxy groups participate in hydrogen bonding with enzyme active sites, influencing enzymatic activity.
  • Cell Membrane Penetration: The heptyl chain enhances lipophilicity, facilitating cellular uptake and subsequent biological effects.

Q & A

Q. What statistical approaches address variability in biological activity data across independent studies?

  • Methodology : Implement meta-analysis frameworks to harmonize data. For example, use mixed-effects models to account for inter-study variability in IC₅₀ values. Pair this with sensitivity analysis to identify outliers (e.g., cell line-specific responses). Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) to reduce noise .

Methodological Notes

  • Crystallography : SHELX programs remain robust for small-molecule refinement, but advanced users should leverage SHELXD for phase problems in twinned crystals .
  • Safety : Follow TCI America’s guidelines for handling phenolic esters: use fume hoods, nitrile gloves, and avoid aqueous disposal due to environmental persistence .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

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